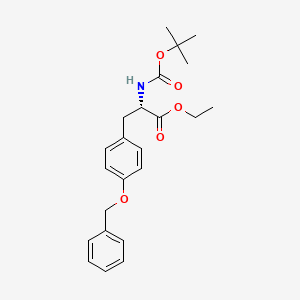![molecular formula C15H10BrNNaO4 B1147100 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate CAS No. 1391052-54-2](/img/structure/B1147100.png)
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate is a biochemical compound with the molecular formula C15H9BrNNaO4 and a molecular weight of 370.13 . It is a metabolite of Bromfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) . This compound is primarily used in proteomics research .
Méthodes De Préparation
The preparation of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate involves synthetic routes that include the reaction of 2-amino-3-(4-bromobenzoyl)-a-oxobenzeneacetic acid with sodium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high-quality and consistent batches.
Analyse Des Réactions Chimiques
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate involves its role as a metabolite of Bromfenac sodium. Bromfenac sodium works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain. As a metabolite, this compound may also interact with similar molecular targets and pathways, contributing to the overall anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate is unique compared to other similar compounds due to its specific structure and role as a metabolite of Bromfenac sodium. Similar compounds include:
Propriétés
Numéro CAS |
1391052-54-2 |
|---|---|
Formule moléculaire |
C15H10BrNNaO4 |
Poids moléculaire |
371.14 g/mol |
Nom IUPAC |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C15H10BrNO4.Na/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11(12(10)17)14(19)15(20)21;/h1-7H,17H2,(H,20,21); |
Clé InChI |
TXQROJWQKLJXAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br.[Na] |
Synonymes |
2-Amino-3-(4-bromobenzoyl)-α-oxobenzeneacetic Acid Sodium; _x000B_2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)






